
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene ring system substituted with an ethyl group at the 3-position and an aniline moiety at the 9-position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent such as ethanol. Microwave irradiation can be employed to achieve short reaction times and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often incorporated to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce various substituted phenanthrene compounds .
科学研究应用
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anticancer or antimicrobial agents.
作用机制
The mechanism of action of 4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenanthrene: A parent compound with a similar ring structure but lacking the ethyl and aniline substituents.
9-Anthracenecarboxylic acid: Another aromatic compound with a similar structure but different functional groups.
N,N-Dimethylaniline: A simpler aniline derivative without the phenanthrene ring.
Uniqueness
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
属性
CAS 编号 |
870619-90-2 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-(3-ethylphenanthren-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N/c1-4-17-9-10-19-16-24(18-11-13-20(14-12-18)25(2)3)22-8-6-5-7-21(22)23(19)15-17/h5-16H,4H2,1-3H3 |
InChI 键 |
TVJMDORTDATSCG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
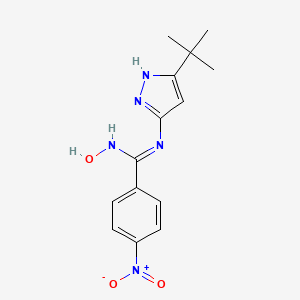
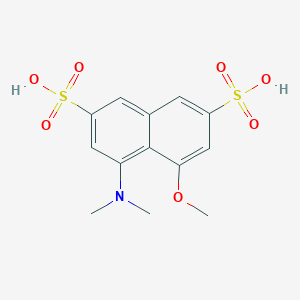
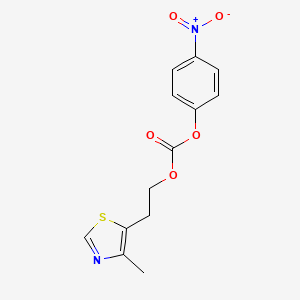


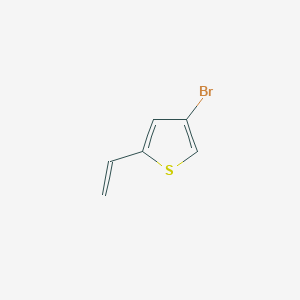
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
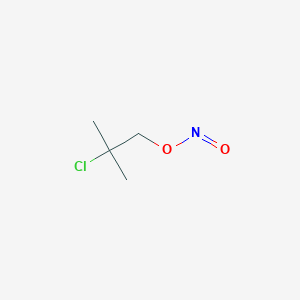
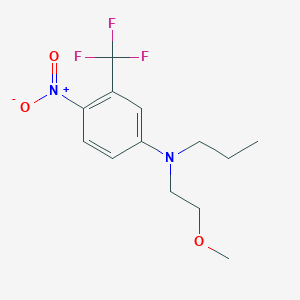
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
